molecular formula C12H14N2S B13273670 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13273670
M. Wt: 218.32 g/mol
InChI Key: HHLLETRVFYXTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 2-methyl aniline with 4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern on the thiazole ring and the presence of a methyl group on the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-5-3-4-6-11(9)13-7-12-10(2)14-8-15-12/h3-6,8,13H,7H2,1-2H3

InChI Key

HHLLETRVFYXTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=C(N=CS2)C

Origin of Product

United States

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